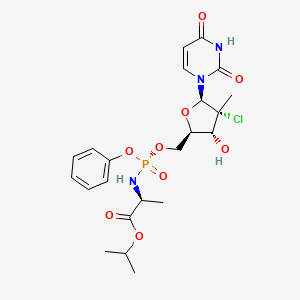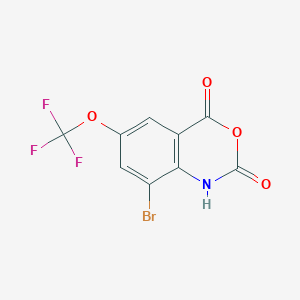
3-Bromo-5-(trifluoromethoxy)isatoic anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(trifluoromethoxy)isatoic anhydride is a chemical compound with the molecular formula C9H3BrF3NO4. It is a derivative of isatoic anhydride, which is known for its applications in organic synthesis. The presence of bromine and trifluoromethoxy groups in its structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(trifluoromethoxy)isatoic anhydride typically involves the bromination of 5-(trifluoromethoxy)isatoic anhydride. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(trifluoromethoxy)isatoic anhydride undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The anhydride group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Alcoholysis: Reaction with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) under mild heating.
Alcoholysis: Alcohols (e.g., methanol, ethanol) in the presence of a catalyst like sulfuric acid.
Major Products Formed
Nucleophilic Substitution: Substituted isatoic anhydrides with various functional groups.
Hydrolysis: Anthranilic acid derivatives.
Alcoholysis: Ester derivatives.
Scientific Research Applications
3-Bromo-5-(trifluoromethoxy)isatoic anhydride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Employed in the development of novel drug candidates due to its ability to introduce bromine and trifluoromethoxy groups into target molecules.
Material Science: Utilized in the preparation of functional materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(trifluoromethoxy)isatoic anhydride involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the anhydride group are key reactive sites that participate in various chemical transformations. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, making it a valuable building block in drug design .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-fluoroisatoic anhydride
- 3-Bromo-5-methoxyisatoic anhydride
- 3-Bromo-5-chloroisatoic anhydride
Uniqueness
Compared to its analogs, 3-Bromo-5-(trifluoromethoxy)isatoic anhydride is unique due to the presence of the trifluoromethoxy group. This group imparts distinct electronic and steric properties, enhancing the compound’s reactivity and stability. Additionally, the trifluoromethoxy group can influence the biological activity of derivatives, making this compound particularly valuable in medicinal chemistry .
Properties
Molecular Formula |
C9H3BrF3NO4 |
|---|---|
Molecular Weight |
326.02 g/mol |
IUPAC Name |
8-bromo-6-(trifluoromethoxy)-1H-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C9H3BrF3NO4/c10-5-2-3(18-9(11,12)13)1-4-6(5)14-8(16)17-7(4)15/h1-2H,(H,14,16) |
InChI Key |
BWHCCSMTAIZBCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)OC(=O)N2)Br)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


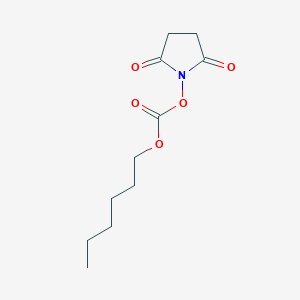
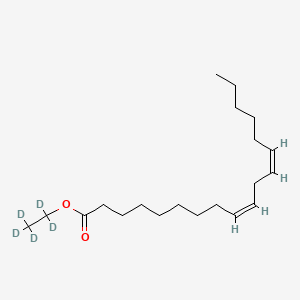
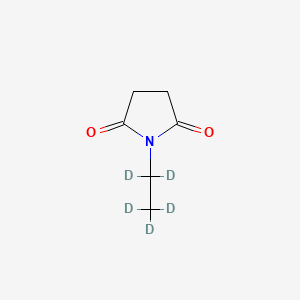

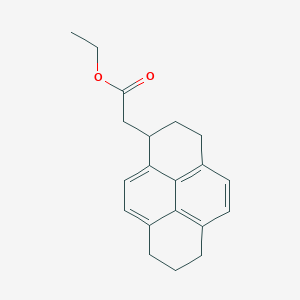
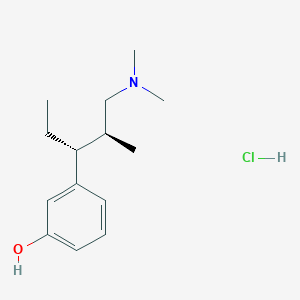

![(3S)-1-Azabicyclo[2.2.2]octan-3-carbonochloridate](/img/structure/B13439627.png)
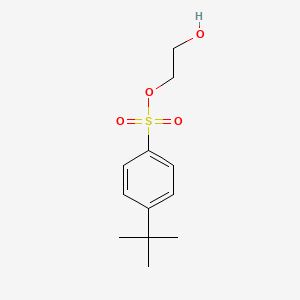

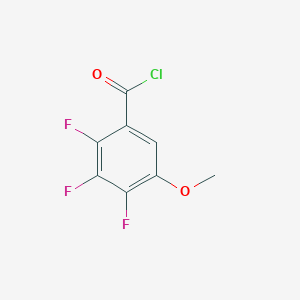
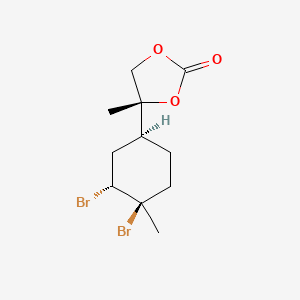
![N,N'-[(4-Iminobutyl)carbgonimidoyl]bis-C,C'-bis(1,1-dimethylethyl) Ester Carbamic Acid](/img/structure/B13439655.png)
